1-(Thiazol-2-yl)pentane-1,3-dione

Description

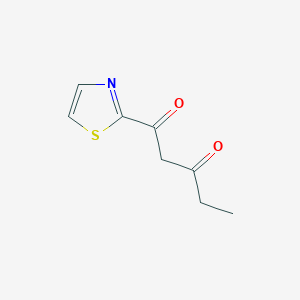

1-(Thiazol-2-yl)pentane-1,3-dione is an organic compound featuring a thiazole ring attached to a pentane-1,3-dione moiety. Thiazole is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Compounds containing thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Properties

Molecular Formula |

C8H9NO2S |

|---|---|

Molecular Weight |

183.23 g/mol |

IUPAC Name |

1-(1,3-thiazol-2-yl)pentane-1,3-dione |

InChI |

InChI=1S/C8H9NO2S/c1-2-6(10)5-7(11)8-9-3-4-12-8/h3-4H,2,5H2,1H3 |

InChI Key |

NYTGKOBPTXXLOT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CC(=O)C1=NC=CS1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Thiazol-2-yl)pentane-1,3-dione can be synthesized through various methods. One common approach involves the Hantzsch thiazole synthesis, which typically includes the condensation of α-haloketones with thioamides . Another method involves the reaction of thioamides with α-bromo ketones under basic conditions .

Industrial Production Methods: Industrial production of thiazole derivatives often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(Thiazol-2-yl)pentane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitutions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

1-(Thiazol-2-yl)pentane-1,3-dione has numerous applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its anticancer and antiviral activities.

Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators

Mechanism of Action

The mechanism of action of 1-(Thiazol-2-yl)pentane-1,3-dione involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit microbial enzymes, leading to antimicrobial effects. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites is crucial for its biological activity .

Comparison with Similar Compounds

Sulfathiazole: An antimicrobial drug containing a thiazole ring.

Ritonavir: An antiretroviral drug with a thiazole moiety.

Abafungin: An antifungal drug featuring a thiazole ring.

Uniqueness: 1-(Thiazol-2-yl)pentane-1,3-dione is unique due to its specific structure, which combines the thiazole ring with a pentane-1,3-dione moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

1-(Thiazol-2-yl)pentane-1,3-dione is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its biological relevance. The compound's structure can be represented as follows:

This structure contributes to its interaction with various biological targets.

Pharmacological Activity

The biological activity of this compound has been explored in various contexts:

Antidiabetic Activity

Recent studies have identified derivatives of thiazole compounds as potential inhibitors of protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in insulin signaling. For instance, a derivative with a similar thiazole structure demonstrated significant PTP1B inhibitory activity with an IC50 value of 0.41 ± 0.05 μM, suggesting that this compound may exhibit similar effects .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. Studies indicated that thiazole derivatives possess moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The agar-well diffusion method revealed that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

The mechanisms by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : As seen with PTP1B inhibitors, the binding affinity to target enzymes can lead to altered metabolic pathways.

- Antioxidant Properties : Thiazole compounds are often associated with antioxidant activities that mitigate oxidative stress in cells.

Case Studies

Several studies have focused on the biological implications of thiazole derivatives:

Study 1: PTP1B Inhibition

A study synthesized various thiazolidine derivatives and tested their inhibitory effects on PTP1B. The most potent compound showed an IC50 value significantly lower than the control, indicating strong antidiabetic potential .

Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that thiazole derivatives exhibited varying degrees of antibacterial activity. Compounds were tested against multiple bacterial strains, showing effectiveness in inhibiting growth through mechanisms likely involving cell membrane disruption .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇N₁O₂S |

| PTP1B IC50 (most potent) | 0.41 ± 0.05 μM |

| Antibacterial Activity | Moderate to significant |

| Tested Pathogens | E. coli, S. aureus |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.